molecular formula C9H9N3O B1270519 4-(Aminomethyl)-1(2H)-phthalazinone CAS No. 22370-18-9

4-(Aminomethyl)-1(2H)-phthalazinone

Cat. No. B1270519
CAS RN: 22370-18-9
M. Wt: 175.19 g/mol
InChI Key: BCORFYODLSYUNB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1(2H)-phthalazinone (hereafter referred to as AM-phthalazinone) is a heterocyclic compound with a phthalazinone core, recognized for its versatile chemistry and potential in various fields of research, including medicinal chemistry. Its unique structure allows for diverse chemical reactions and modifications, making it a focal point for synthetic and medicinal chemists (Terán et al., 2019).

Synthesis Analysis

AM-phthalazinone derivatives can be synthesized through multicomponent reactions involving palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents. This method has proven to be efficient for generating diversely substituted AM-phthalazinone compounds, highlighting its potential for producing a wide range of derivatives with varied biological activities (Vlaar et al., 2013).

Molecular Structure Analysis

The molecular structure of AM-phthalazinone derivatives has been elucidated using techniques like NMR spectroscopy. These studies provide valuable insights into the compound's structural characteristics, which are crucial for understanding its reactivity and interaction with biological targets. Such analyses aid in the design and development of new compounds with desired properties (Wang et al., 2002).

Chemical Reactions and Properties

AM-phthalazinone undergoes various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, illustrating its reactivity and potential for chemical modifications. These reactions are essential for synthesizing derivatives with specific functionalities and biological activities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of AM-phthalazinone derivatives, such as solubility and thermal stability, have been studied. These properties are influenced by the nature and position of substituents on the phthalazinone core, affecting the compound's utility in various applications (Cheng et al., 2007).

Scientific Research Applications

Synthesis and Biological Activity

4-Benzyl-2-1(2H) phthalazinone derivatives, related to 4-(Aminomethyl)-1(2H)-phthalazinone, have been synthesized and evaluated for their antimicrobial activities. These compounds have been found to exhibit pronounced antimicrobial properties, highlighting their potential in clinical medicine for applications such as antipyretic, analgesic, and tuberculostatic treatments (Bedair, Lamphon, & Ghazal, 1987).

Pharmacological Effects

Studies on 4-Hydroxymethyl-1(2H)-phthalazinone derivatives (closely related to 4-(Aminomethyl)-1(2H)-phthalazinone) have revealed their inhibitory effects on platelet aggregation and edematous arterial reaction. This indicates their potential use in the development of pharmacological agents targeting cardiovascular diseases (Eguchi, Sugimoto, & Ishikawa, 1980).

Antiasthmatic Properties

Phthalazinone derivatives, such as 4-(3-Pyridyl)-1(2H)-phthalazinones, have been synthesized and evaluated for their dual activities as thromboxane A2 synthetase inhibitors and bronchodilators. These compounds represent a new class of antiasthma agents (Yamaguchi et al., 1993).

Anticonvulsant Activity

2-Benzyl-1(2H)-phthalazinones, synthesized using methods that could apply to 4-(Aminomethyl)-1(2H)-phthalazinone, showed significant anticonvulsant activity in preclinical models. This indicates their potential in the treatment of convulsive disorders (Kornet & Shackleford, 1999).

Potential Anticancer Activity

New biologically active phthalazinone derivatives have been synthesized with expected anticancer activity. These compounds, which include derivatives of 4-benzyl-1(2H)-phthalazinone, suggest the potential of 4-(Aminomethyl)-1(2H)-phthalazinone in cancer research (Rayes et al., 2019).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and activities.


Please consult with a qualified professional or refer to relevant scientific literature for specific information on “4-(Aminomethyl)-1(2H)-phthalazinone”.


properties

IUPAC Name

4-(aminomethyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCORFYODLSYUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355689
Record name 4-(Aminomethyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1(2H)-phthalazinone

CAS RN

22370-18-9
Record name 4-(Aminomethyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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